molecular formula C9H9BrF3N B14806378 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Cat. No.: B14806378
M. Wt: 268.07 g/mol
InChI Key: ZMNQQHLJNAHIBL-UHFFFAOYSA-N
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Description

3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is an organic compound that features a bromine atom, a trifluoromethyl group, and a pyridine ring

Preparation Methods

The synthesis of 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may act as a thiol-reactive trifluoromethyl probe, interacting with specific molecular targets through covalent bonding or hydrogen bonding interactions . The compound’s trifluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of trifluoromethyl-substituted compounds in scientific research and industry.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

InChI

InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-6(10)4-3-5-14-7/h3-5H,1-2H3

InChI Key

ZMNQQHLJNAHIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=N1)Br)C(F)(F)F

Origin of Product

United States

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